molecular formula C12H18ClN3O4 B14803482 Diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride

Diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride

Cat. No.: B14803482
M. Wt: 303.74 g/mol
InChI Key: FNJHXMNLZIURCP-UHFFFAOYSA-N
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Description

Diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride typically involves the reaction of diethyl pyrimidine-4,5-dicarboxylate with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Diethyl pyrimidine-4,5-dicarboxylate: A precursor in the synthesis of the target compound.

    2-Aminoethylamine: Another precursor used in the synthesis.

    Pyrimidine derivatives:

Uniqueness

Diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18ClN3O4

Molecular Weight

303.74 g/mol

IUPAC Name

diethyl 2-(2-aminoethyl)pyrimidine-4,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C12H17N3O4.ClH/c1-3-18-11(16)8-7-14-9(5-6-13)15-10(8)12(17)19-4-2;/h7H,3-6,13H2,1-2H3;1H

InChI Key

FNJHXMNLZIURCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)CCN.Cl

Origin of Product

United States

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